REACTION_CXSMILES
|
[CH2:1]([C:3]1[N:4]=[C:5]([CH:10]=[O:11])[NH:6][C:7]=1[CH2:8][CH3:9])[CH3:2].Cl([O-])=[O:13].[Na+].P([O-])(O)(O)=O.[Na+].CC(=CC)C>>[CH2:8]([C:7]1[N:6]=[C:5]([C:10]([OH:13])=[O:11])[NH:4][C:3]=1[CH2:1][CH3:2])[CH3:9] |f:1.2,3.4|
|
Name
|
|
Quantity
|
352 mg
|
Type
|
reactant
|
Smiles
|
C(C)C=1N=C(NC1CC)C=O
|
Name
|
|
Quantity
|
420 mg
|
Type
|
reactant
|
Smiles
|
Cl(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
725 mg
|
Type
|
reactant
|
Smiles
|
P(=O)(O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CC(C)=CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1N=C(NC1CC)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.7 mg | |
YIELD: PERCENTYIELD | 9.4% | |
YIELD: CALCULATEDPERCENTYIELD | 9.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |